2-(benzylthio)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide
Overview
Description
2-(benzylthio)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative and has a molecular weight of 403.51 g/mol. In
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(benzylthio)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide in lab experiments is its high purity and stability. Additionally, this compound is relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(benzylthio)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide. One area of research could be the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, further studies could be conducted to explore the potential applications of this compound in other fields such as cardiovascular diseases and diabetes. Finally, studies could be conducted to investigate the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. This compound possesses anti-inflammatory, anti-cancer, and neuroprotective properties. The synthesis of this compound is relatively easy, and it can be obtained in good yield. However, its low solubility in water may limit its use in certain experiments. Further research is needed to explore the potential applications of this compound in other fields and to investigate its safety and toxicity in vivo.
Scientific Research Applications
2-(benzylthio)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. This compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(ethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-18-24(21,22)16-10-8-15(9-11-16)19-17(20)13-23-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUONBZLQNCKNHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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